molecular formula C7H12O2 B12996151 (4-Oxaspiro[2.4]heptan-5-yl)methanol

(4-Oxaspiro[2.4]heptan-5-yl)methanol

Cat. No.: B12996151
M. Wt: 128.17 g/mol
InChI Key: HEYNNUAWFIROPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxaspiro[2.4]heptan-5-yl)methanol typically involves the cyclization of dibromoneopentyl glycol in the presence of zinc powder to form cyclopropyl dimethanol. This intermediate is then reacted with thionyl chloride to produce cyclopropyl dimethanol cyclic sulfite. The cyclic sulfite undergoes a ring-opening reaction with cyanide to form a nitrilo-alcohol compound, which is subsequently hydrolyzed under alkaline conditions and cyclized under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Oxaspiro[2.4]heptan-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-Oxaspiro[2.4]heptan-5-one), while reduction can produce various alcohol derivatives .

Scientific Research Applications

(4-Oxaspiro[2.4]heptan-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Oxaspiro[2.4]heptan-5-yl)methanol is not well-documented. its reactivity is primarily due to the presence of the hydroxyl group and the spiro structure, which can interact with various molecular targets and pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-oxaspiro[2.4]heptan-5-ylmethanol

InChI

InChI=1S/C7H12O2/c8-5-6-1-2-7(9-6)3-4-7/h6,8H,1-5H2

InChI Key

HEYNNUAWFIROPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)OC1CO

Origin of Product

United States

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